(1,5-Dimethyl-1H-1,2,4-triazol-3-YL)methanol

Description

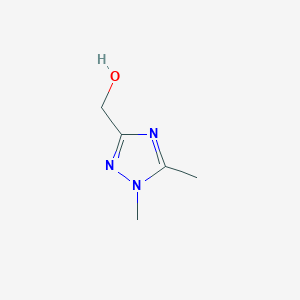

(1,5-Dimethyl-1H-1,2,4-triazol-3-YL)methanol is a triazole derivative characterized by a 1,2,4-triazole ring substituted with two methyl groups at the 1- and 5-positions and a hydroxymethyl group at the 3-position. The hydroxymethyl group enhances its polarity, improving solubility in polar solvents compared to non-functionalized triazoles.

Properties

IUPAC Name |

(1,5-dimethyl-1,2,4-triazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-4-6-5(3-9)7-8(4)2/h9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUQUDZIUFMJGGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,5-Dimethyl-1H-1,2,4-triazol-3-YL)methanol typically involves the reaction of 1,5-dimethyl-1,2,4-triazole with formaldehyde under acidic or basic conditions. The reaction can be carried out in an aqueous or organic solvent, and the product is usually purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods often use optimized reaction conditions to maximize yield and purity, including controlled temperature, pressure, and the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

(1,5-Dimethyl-1H-1,2,4-triazol-3-YL)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides, amines, or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation, and amines for amination reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halides, amines, or thiols.

Scientific Research Applications

Synthesis of (1,5-Dimethyl-1H-1,2,4-triazol-3-YL)methanol

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. One method includes the use of dimethylformamide as a solvent and various catalysts to facilitate the formation of the triazole ring structure. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Antifungal Properties

Recent studies have highlighted the antifungal activities of this compound against various phytopathogenic fungi. For instance, it has been shown to inhibit the growth of fungi such as Fusarium and Botrytis, making it a candidate for agricultural fungicides. The compound's mechanism of action may involve disrupting fungal cell wall synthesis or inhibiting key metabolic pathways .

Antimycobacterial Activity

The compound has also demonstrated promising antimycobacterial properties against Mycobacterium tuberculosis. In vitro studies have reported minimum inhibitory concentration (MIC) values ranging from 2 to 32 µg/mL for various triazole derivatives, indicating that this compound could be effective in treating tuberculosis infections .

Agricultural Applications

The potential use of this compound in agriculture is particularly noteworthy. Its antifungal properties can be harnessed to develop novel fungicides that are less harmful to the environment compared to traditional chemical agents. The compound's effectiveness against specific plant pathogens could lead to its incorporation into integrated pest management systems .

Case Study: Antifungal Efficacy

A study conducted by researchers evaluated the antifungal efficacy of this compound against Alternaria alternata, a common plant pathogen. The results showed a significant reduction in fungal biomass when treated with varying concentrations of the compound compared to untreated controls. This suggests its potential as a bio-fungicide in crop protection strategies .

Case Study: Antimycobacterial Activity

Another investigation involved testing the compound against clinical isolates of Mycobacterium tuberculosis. The study found that derivatives of this compound exhibited potent activity with MIC values indicating strong potential for further development as anti-tuberculosis agents .

Data Summary Table

Mechanism of Action

The mechanism of action of (1,5-Dimethyl-1H-1,2,4-triazol-3-YL)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The hydroxymethyl substituent distinguishes (1,5-Dimethyl-1H-1,2,4-triazol-3-YL)methanol from other triazole analogs. Key comparisons include:

Key Observations :

- Polarity : The hydroxymethyl group in the target compound enhances aqueous solubility compared to methyl- or phenyl-substituted triazoles (e.g., HR102382).

- Bioactivity: Thiadiazole-triazole hybrids (e.g., 9b) demonstrate superior antitumor activity, suggesting that fused heterocyclic systems may enhance pharmacological potency compared to monocyclic triazoles .

- Synthetic Utility : The target compound’s hydroxymethyl group allows for further derivatization (e.g., esterification, glycosylation), whereas analogs like HR105751 are constrained by their carboxylic acid group .

Physicochemical Properties

- Melting Points : Crystalline triazole derivatives (e.g., ’s 4-ethyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl]-4H-1,2,4-triazole-3(2H)-thione) exhibit high melting points (451–454 K), attributed to strong hydrogen bonding and π-stacking. The target compound’s hydroxymethyl group may lower its melting point due to reduced symmetry .

- Solubility: The hydroxymethyl group improves solubility in methanol and ethanol, whereas non-polar analogs (e.g., HR102382) require organic solvents like dichloromethane for purification .

Biological Activity

(1,5-Dimethyl-1H-1,2,4-triazol-3-YL)methanol is a derivative of the triazole family, known for its diverse biological activities and applications in medicinal chemistry. This compound has garnered attention due to its potential as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and case studies.

- IUPAC Name : this compound

- Molecular Formula : C₅H₉N₃O

- Molecular Weight : 125.13 g/mol

- CAS Number : 1034197-36-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It functions by inhibiting certain enzymes critical for microbial survival and cancer cell proliferation. The compound's interaction with active sites of enzymes leads to a blockade of their functions, resulting in various biological effects.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study synthesized several triazole derivatives and evaluated their activity against Mycobacterium tuberculosis (Mtb). Among these derivatives, compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 2 to 20 µg/mL against Mtb. The mechanism involved the inhibition of the KatG enzyme, leading to increased reactive oxygen species (ROS) accumulation within the bacterial cells .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that triazole derivatives exhibit cytotoxic effects against various cancer cell lines including melanoma and breast cancer. For instance, compounds derived from triazoles were tested against human melanoma IGR39 and triple-negative breast cancer MDA-MB-231 cells. The results indicated a significant reduction in cell viability at submicromolar concentrations .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antimycobacterial | Mycobacterium tuberculosis | 2 µg/mL | |

| Anticancer | Melanoma IGR39 | IC50 0.5 µM | |

| Anticancer | MDA-MB-231 | IC50 0.8 µM |

Case Study: Antimycobacterial Evaluation

In a recent study focusing on the synthesis of triazole derivatives, one compound exhibited an MIC of 2 µg/mL against Mtb. Molecular docking studies confirmed that this compound binds effectively to the active site of the KatG enzyme. The inhibition led to oxidative stress within the bacterial cells as evidenced by increased ROS levels .

Case Study: Cytotoxicity Against Cancer Cells

Another investigation into the cytotoxic effects of triazole derivatives revealed that certain compounds selectively targeted cancer cells while sparing normal cells. The selectivity was attributed to differences in metabolic pathways between normal and malignant cells . The study utilized MTT assays to quantify cell viability post-treatment with varying concentrations of the compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.